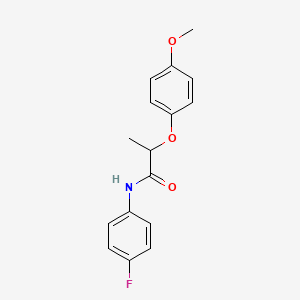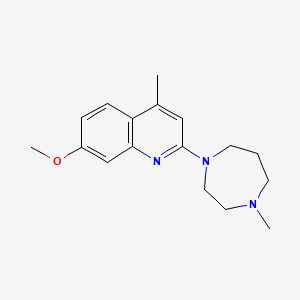![molecular formula C16H16N4 B5104320 5-ethyl-2-methyl-4-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5104320.png)
5-ethyl-2-methyl-4-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-2-methyl-4-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a pyrimidine derivative that is structurally similar to other pyrimidine-based compounds such as thymine and cytosine, which are essential components of DNA and RNA.
Applications De Recherche Scientifique
5-ethyl-2-methyl-4-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antifungal activities. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 5-ethyl-2-methyl-4-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body.
Biochemical and physiological effects:
5-ethyl-2-methyl-4-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine has been shown to have a wide range of biochemical and physiological effects. For example, it has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-ethyl-2-methyl-4-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine in lab experiments is its broad range of biological activities. This compound can be used to study the mechanisms of action of various enzymes and receptors in the body. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
Orientations Futures
There are several future directions for research on 5-ethyl-2-methyl-4-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine. One area of research is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the identification of new biological activities and potential therapeutic applications of this compound. Finally, there is a need for further studies to investigate the potential toxicity and safety of this compound in vivo.
Méthodes De Synthèse
The synthesis of 5-ethyl-2-methyl-4-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine involves the reaction of 3-(1H-pyrazol-3-yl)aniline with ethyl acetoacetate and ammonium acetate in the presence of glacial acetic acid. The reaction is carried out under reflux conditions for several hours to obtain the final product in good yield. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the product.
Propriétés
IUPAC Name |
5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-3-12-10-17-11(2)19-16(12)14-6-4-5-13(9-14)15-7-8-18-20-15/h4-10H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANQRLSVOICARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1C2=CC=CC(=C2)C3=CC=NN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-3-(2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5104240.png)
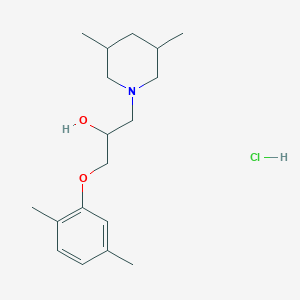
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B5104251.png)
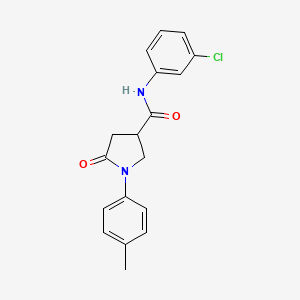
![N~2~-(4-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5104256.png)
![3-cyclopropyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5104260.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5104266.png)

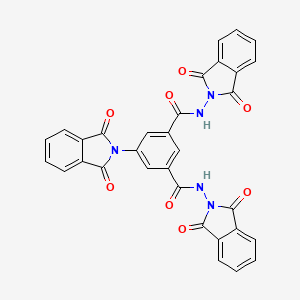

![2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5104305.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5104312.png)
